molecular formula C14H13ClFNO4S B249755 N-(5-chloro-2,4-dimethoxyphenyl)-2-fluorobenzenesulfonamide

N-(5-chloro-2,4-dimethoxyphenyl)-2-fluorobenzenesulfonamide

Cat. No. B249755
M. Wt: 345.8 g/mol
InChI Key: NOPIMQFFBDDPET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-chloro-2,4-dimethoxyphenyl)-2-fluorobenzenesulfonamide, also known as CFTRinh-172, is a potent and selective inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel. CFTR is a protein that regulates the transport of chloride ions across cell membranes, and mutations in the CFTR gene can lead to cystic fibrosis, a life-threatening genetic disease that affects the lungs, pancreas, and other organs. CFTRinh-172 has been shown to improve the function of mutant CFTR channels in laboratory experiments, and is therefore a promising candidate for the development of new therapies for cystic fibrosis.

Mechanism of Action

N-(5-chloro-2,4-dimethoxyphenyl)-2-fluorobenzenesulfonamide acts as a competitive inhibitor of the CFTR chloride channel, binding to a specific site on the channel and blocking the transport of chloride ions across cell membranes. This inhibition leads to increased stability and function of mutant CFTR channels, which can improve chloride transport and fluid secretion in cells and tissues affected by cystic fibrosis.
Biochemical and Physiological Effects:
N-(5-chloro-2,4-dimethoxyphenyl)-2-fluorobenzenesulfonamide has been shown to have a number of biochemical and physiological effects in laboratory experiments. In addition to its inhibition of the CFTR chloride channel, N-(5-chloro-2,4-dimethoxyphenyl)-2-fluorobenzenesulfonamide has been shown to reduce inflammation and oxidative stress in cells and tissues affected by cystic fibrosis. N-(5-chloro-2,4-dimethoxyphenyl)-2-fluorobenzenesulfonamide has also been shown to improve bacterial clearance in the lungs of mice with cystic fibrosis-like lung disease, suggesting that it may have potential as an antibacterial therapy.

Advantages and Limitations for Lab Experiments

N-(5-chloro-2,4-dimethoxyphenyl)-2-fluorobenzenesulfonamide has several advantages for laboratory experiments investigating cystic fibrosis. It is a potent and selective inhibitor of the CFTR chloride channel, and has been shown to improve the function of mutant CFTR channels in vitro and in vivo. However, there are also some limitations to its use in laboratory experiments. N-(5-chloro-2,4-dimethoxyphenyl)-2-fluorobenzenesulfonamide is a synthetic compound that may have off-target effects on other ion channels or transporters, and its effects may vary depending on the specific mutations present in the CFTR gene.

Future Directions

There are several future directions for research on N-(5-chloro-2,4-dimethoxyphenyl)-2-fluorobenzenesulfonamide and its potential as a therapy for cystic fibrosis. One area of focus is the development of more potent and selective inhibitors of the CFTR chloride channel, which may have better efficacy and fewer off-target effects than N-(5-chloro-2,4-dimethoxyphenyl)-2-fluorobenzenesulfonamide. Another area of focus is the development of combination therapies that target multiple aspects of cystic fibrosis pathophysiology, such as inflammation, infection, and mucus clearance. Finally, there is ongoing research into the use of N-(5-chloro-2,4-dimethoxyphenyl)-2-fluorobenzenesulfonamide and other CFTR modulators in clinical trials, with the goal of developing new therapies for cystic fibrosis patients.

Synthesis Methods

N-(5-chloro-2,4-dimethoxyphenyl)-2-fluorobenzenesulfonamide can be synthesized using a series of chemical reactions starting from commercially available starting materials. The synthesis involves the coupling of a substituted aniline with a fluorobenzenesulfonyl chloride, followed by a series of purification steps to obtain the final product in high yield and purity.

Scientific Research Applications

N-(5-chloro-2,4-dimethoxyphenyl)-2-fluorobenzenesulfonamide has been extensively studied in laboratory experiments to investigate its potential as a therapy for cystic fibrosis. In vitro studies have shown that N-(5-chloro-2,4-dimethoxyphenyl)-2-fluorobenzenesulfonamide can increase the function of mutant CFTR channels in cells derived from cystic fibrosis patients, leading to improved chloride transport and fluid secretion. In addition, N-(5-chloro-2,4-dimethoxyphenyl)-2-fluorobenzenesulfonamide has been shown to reduce inflammation and improve bacterial clearance in the lungs of mice with cystic fibrosis-like lung disease.

properties

Product Name

N-(5-chloro-2,4-dimethoxyphenyl)-2-fluorobenzenesulfonamide

Molecular Formula

C14H13ClFNO4S

Molecular Weight

345.8 g/mol

IUPAC Name

N-(5-chloro-2,4-dimethoxyphenyl)-2-fluorobenzenesulfonamide

InChI

InChI=1S/C14H13ClFNO4S/c1-20-12-8-13(21-2)11(7-9(12)15)17-22(18,19)14-6-4-3-5-10(14)16/h3-8,17H,1-2H3

InChI Key

NOPIMQFFBDDPET-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1NS(=O)(=O)C2=CC=CC=C2F)Cl)OC

Canonical SMILES

COC1=CC(=C(C=C1NS(=O)(=O)C2=CC=CC=C2F)Cl)OC

Origin of Product

United States

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